molecular formula C5H9FN2O3 B1672911 Fluoroglutamine (2S,4R) CAS No. 238418-71-8

Fluoroglutamine (2S,4R)

Cat. No. B1672911
M. Wt: 164.14 g/mol
InChI Key: PGEYFCBAWGQSGT-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoroglutamine (2S,4R) is a glutamine analogue that has been developed as a promising probe for investigating tumor glutamine flux and metabolism . It has been characterized as having a relatively high tumor cell uptake and retention in animal models . It is being used as a new Positron Emission Tomography (PET) tracer in multiple myeloma (MM) and other cancers .


Synthesis Analysis

The synthesis of enantiopure (2S,4R)-4-Fluoroglutamine (4-FGln) involves its validation as a glutamine transport analogue in human MM cell lines (RPMI8226 and JJN3), comparing its uptake with that of 3H-labelled glutamine . The intracellular levels of 4-FGln were determined by HPLC-MS/MS employing a HILIC gradient separation and multiple reaction monitoring (MRM) detection .


Molecular Structure Analysis

The molecular structure of Fluoroglutamine (2S,4R) is similar to that of glutamine, with a fluorine atom replacing a hydrogen atom. This modification allows it to be used as a tracer in PET scans .


Chemical Reactions Analysis

Both glutamine and 4-FGln are actively accumulated by MM cells and exhibit a strong reciprocal competition, pointing to shared transporters . Inhibition analysis revealed that ASCT2 was the major entry route of both compounds, with minor contributions from the other transporters .

Scientific Research Applications

PET Imaging in Cancer Diagnosis and Therapy Monitoring

  • Clinical Safety and Imaging Characteristics : A study on the clinical safety, pharmacokinetics, and tumor imaging characteristics of (2S,4R)-4-Fluoroglutamine (FGln) as a radiologic imaging agent showed that FGln PET depicted tumors of different cancer types, predominantly clinically aggressive tumors with genetic mutations implicated in abnormal glutamine metabolism. This study suggests FGln's potential as a tumor biomarker for targeted radiotracer imaging in various cancer types without adverse effects (Dunphy et al., 2018).

  • Pharmacokinetic Assessment : Another investigation into the pharmacokinetic properties of (2S,4R)-4-Fluoroglutamine (18F-FGln) in patients with cancer revealed its dynamic PET as a sensitive tool for studying glutamine transport and metabolism in human malignancies. This supports its application in monitoring tumor response to therapies impacting intracellular glutamine pool size and glutaminolysis rates (Grkovski et al., 2019).

Research on Specific Cancer Types

  • MYCN-Amplified Neuroblastoma : A study demonstrated that 4-(2S,4R)-[18F]fluoroglutamine (4-[18F]FGln) PET imaging could help in identifying and monitoring MYCN-amplified neuroblastoma by enhanced glutamine metabolism, suggesting a potential role in assessing glutamine uptake in MYCN-amplified neuroblastoma for therapy monitoring (Li et al., 2019).

Synthesis and Methodological Advancements

  • Synthesis for Clinical Application : The initial experience in the synthesis of (2S,4R)-4-[18F]fluoroglutamine ([18 F]FGln) for clinical application highlighted challenges and successes in preparing this clinically useful metabolic probe for imaging glutamine utilization in cancer patients, providing insights into critical steps and pitfalls in its preparation (Zhang et al., 2019).

Additional Noteworthy Applications

  • Bone Marrow Metabolism Dysfunction : A study investigated the potential of using (2S,4R)-4-[18F]Fluoroglutamine PET to monitor changes in bone marrow activity after chemotherapy. The research showed that [18F]GLN might be a useful tool to assess the reduction of bone marrow activity in cancer patients at risk of myelosuppression after chemotherapy, providing a non-invasive method for monitoring bone marrow metabolism dysfunction (Zhu et al., 2019).

properties

IUPAC Name

(2S,4R)-2,5-diamino-4-fluoro-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEYFCBAWGQSGT-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[C@H](C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoroglutamine, (4R)-

CAS RN

238418-71-8
Record name 4-Fluoroglutamine, (4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238418718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-FLUOROGLUTAMINE, (4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z25121I4KG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluoroglutamine (2S,4R)
Reactant of Route 2
Fluoroglutamine (2S,4R)
Reactant of Route 3
Fluoroglutamine (2S,4R)
Reactant of Route 4
Fluoroglutamine (2S,4R)
Reactant of Route 5
Fluoroglutamine (2S,4R)
Reactant of Route 6
Fluoroglutamine (2S,4R)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.